molecular formula C6H13N3O2 B2390416 1-azido-2-(2-ethoxyethoxy)ethane CAS No. 215181-67-2

1-azido-2-(2-ethoxyethoxy)ethane

Cat. No.: B2390416
CAS No.: 215181-67-2
M. Wt: 159.189
InChI Key: LNBSTMISALASFG-UHFFFAOYSA-N
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Description

1-azido-2-(2-ethoxyethoxy)ethane is a chemical compound that belongs to the class of azides. It is a colorless liquid used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-azido-2-(2-ethoxyethoxy)ethane typically involves the reaction of [2-(2-Ethoxyethoxy)ethyl] alcohol with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the azide.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-azido-2-(2-ethoxyethoxy)ethane undergoes several types of chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution Reactions: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like DMSO or acetonitrile.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.

Major Products Formed

    Substitution Reactions: Various substituted azides depending on the nucleophile used.

    Reduction Reactions: Primary amines.

    Cycloaddition Reactions: Triazoles.

Scientific Research Applications

1-azido-2-(2-ethoxyethoxy)ethane has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.

    Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-azido-2-(2-ethoxyethoxy)ethane involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The azide group is highly reactive and can form covalent bonds with various electrophiles, making it a valuable tool in chemical synthesis and bioconjugation. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Methoxyethoxy)ethyl] azide
  • [2-(2-Propoxyethoxy)ethyl] azide
  • [2-(2-Butoxyethoxy)ethyl] azide

Uniqueness

1-azido-2-(2-ethoxyethoxy)ethane is unique due to its specific ethoxyethoxy substituent, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in certain synthetic applications where other azides may not be as effective.

Properties

IUPAC Name

1-azido-2-(2-ethoxyethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2/c1-2-10-5-6-11-4-3-8-9-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBSTMISALASFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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